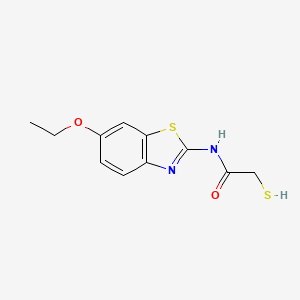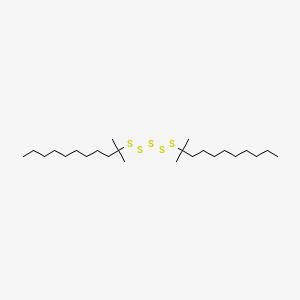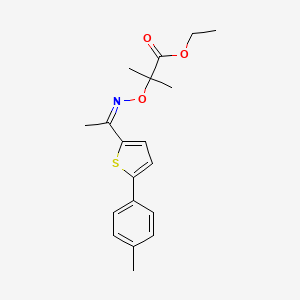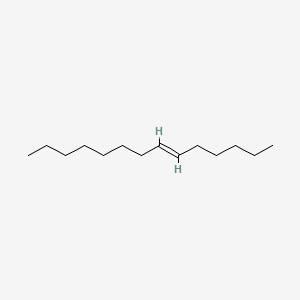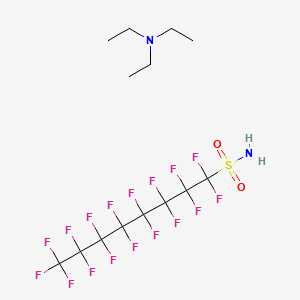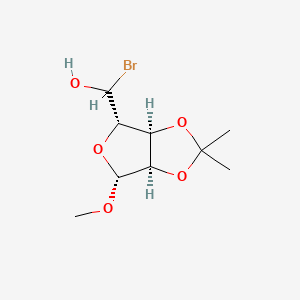
2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound with multiple hydroxyl groups. Compounds with such structures are often used in various chemical and biological applications due to their reactivity and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with a suitable diol under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous processing techniques. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the hydroxyl groups into hydrogen atoms, forming alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formaldehyde or formic acid, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a cryoprotectant or stabilizer for proteins and enzymes. Its ability to form hydrogen bonds can help maintain the structural integrity of biological molecules.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic properties. For example, they could be used in drug formulations to enhance solubility or stability.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials. Its multifunctional nature allows it to participate in various polymerization reactions.
Mechanism of Action
The mechanism of action of 2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol involves its ability to form hydrogen bonds and interact with other molecules. This interaction can stabilize or destabilize molecular structures, depending on the context. The compound may also participate in redox reactions, altering the oxidation state of other molecules.
Comparison with Similar Compounds
Similar Compounds
Glycerol: A simple polyol compound with three hydroxyl groups.
Erythritol: A sugar alcohol with four hydroxyl groups.
Pentaerythritol: A polyol with four hydroxyl groups, used in the production of resins and explosives.
Uniqueness
2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a methoxy group. This structure imparts distinct reactivity and properties compared to other polyols.
Properties
CAS No. |
94021-29-1 |
|---|---|
Molecular Formula |
C6H14O5 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(hydroxymethoxymethyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C6H14O5/c7-1-6(2-8,3-9)4-11-5-10/h7-10H,1-5H2 |
InChI Key |
RTLSOFVRIBIIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)COCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



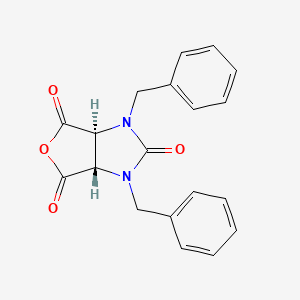
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)

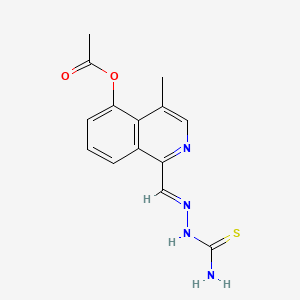
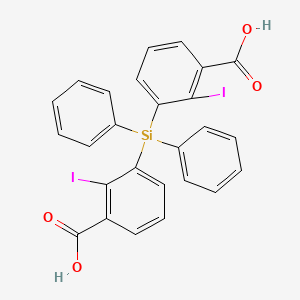
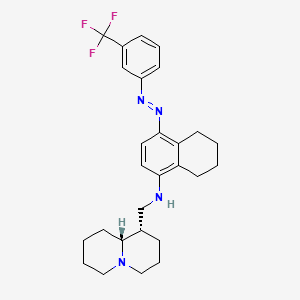
![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)
